
1-(2-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole, also known as WIN 55,212-2, is a synthetic cannabinoid that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
1-(2-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole 55,212-2 acts as a partial agonist of the cannabinoid receptors CB1 and CB2, which are primarily expressed in the central nervous system and immune cells, respectively. Activation of these receptors by this compound 55,212-2 leads to a variety of downstream effects, including inhibition of neurotransmitter release, modulation of ion channels, and regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound 55,212-2 are complex and depend on the specific cell type and receptor subtype being targeted. In general, activation of CB1 receptors by this compound 55,212-2 leads to inhibition of neurotransmitter release, which can result in analgesia, sedation, and impairment of memory and cognition. Activation of CB2 receptors by this compound 55,212-2 has been shown to have anti-inflammatory and immunomodulatory effects, with potential applications in diseases such as multiple sclerosis and rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(2-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole 55,212-2 in lab experiments is its high potency and selectivity for the cannabinoid receptors, which allows for precise control of the experimental conditions. However, it is important to note that the effects of this compound 55,212-2 can vary depending on the dose, route of administration, and duration of exposure. In addition, the use of synthetic cannabinoids in lab experiments can be controversial due to their potential for abuse and lack of regulatory oversight.
Orientations Futures
There are several areas of future research that could further elucidate the therapeutic potential of 1-(2-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole 55,212-2. These include:
1. Investigation of the potential neuroprotective effects of this compound 55,212-2 in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Development of more selective and potent synthetic cannabinoids that target specific receptor subtypes and have fewer off-target effects.
3. Exploration of the potential anti-cancer effects of this compound 55,212-2, particularly in combination with other chemotherapeutic agents.
4. Investigation of the potential therapeutic applications of this compound 55,212-2 in diseases such as epilepsy and schizophrenia, which are thought to involve dysfunction of the endocannabinoid system.
Conclusion:
This compound 55,212-2 is a synthetic cannabinoid that has shown promising potential for therapeutic applications in various diseases. Its high potency and selectivity for the cannabinoid receptors make it a valuable tool for scientific research, although caution should be exercised in its use due to potential side effects and regulatory concerns. Future research on this compound 55,212-2 could lead to the development of novel treatments for a range of diseases and disorders.
Méthodes De Synthèse
The synthesis of 1-(2-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole 55,212-2 involves the reaction of 2-fluorobenzyl bromide with 1-pyrrolidinecarbodithioic acid, followed by cyclization with indole-3-carboxaldehyde. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
1-(2-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole 55,212-2 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, pain, inflammation, and neurological disorders. It has been shown to have anti-inflammatory and analgesic properties, and has also exhibited neuroprotective effects in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
[1-[(2-fluorophenyl)methyl]indol-3-yl]-pyrrolidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2S/c21-18-9-3-1-7-15(18)13-23-14-17(16-8-2-4-10-19(16)23)20(24)22-11-5-6-12-22/h1-4,7-10,14H,5-6,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKUJJVXNXIMAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol](/img/structure/B5693274.png)

![N-(4-fluorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5693284.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5693289.png)
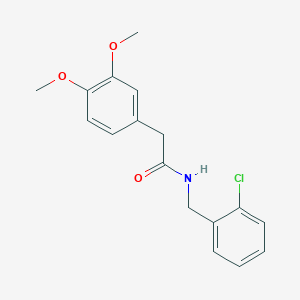

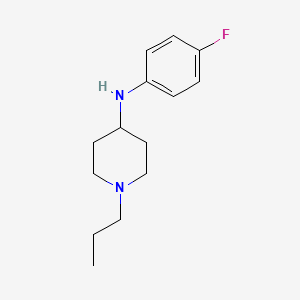
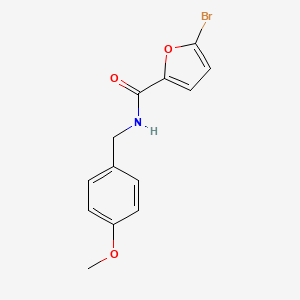
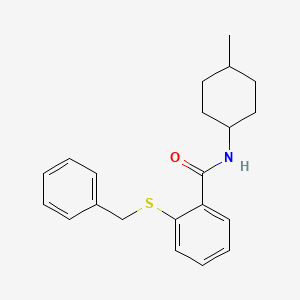
![N,N-dimethyl-N'-[4-(4-pyridinylmethyl)phenyl]sulfamide](/img/structure/B5693332.png)
![N-(2,4-dimethylphenyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5693338.png)
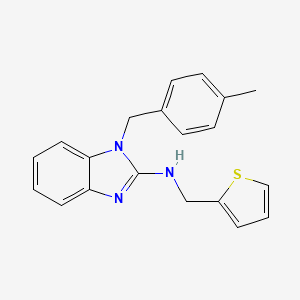
![7-(difluoromethyl)-N-{4-[(mesitylamino)sulfonyl]phenyl}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5693368.png)